molecular formula C10H12N2 B14807020 (S)-2-(4-(1-Aminoethyl)phenyl)acetonitrile

(S)-2-(4-(1-Aminoethyl)phenyl)acetonitrile

Cat. No.: B14807020
M. Wt: 160.22 g/mol
InChI Key: DRZAOUJTTPRQKB-QMMMGPOBSA-N
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Description

(S)-2-(4-(1-Aminoethyl)phenyl)acetonitrile is an organic compound with a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(1-Aminoethyl)phenyl)acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound, such as 4-bromobenzyl cyanide.

    Chiral Amine Introduction:

    Reaction Conditions: Common reagents include chiral catalysts, solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale asymmetric synthesis using chiral catalysts to ensure high enantiomeric purity. The process may include:

    Catalytic Hydrogenation: Using chiral catalysts to introduce the chiral center.

    Purification: Techniques such as crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(1-Aminoethyl)phenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

(S)-2-(4-(1-Aminoethyl)phenyl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (S)-2-(4-(1-Aminoethyl)phenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity. Pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-(1-Aminoethyl)phenyl)acetonitrile: The enantiomer of the compound with different optical activity.

    4-(1-Aminoethyl)benzonitrile: Lacks the chiral center, resulting in different chemical properties.

    2-(4-(1-Aminoethyl)phenyl)ethanol: Contains a hydroxyl group instead of a nitrile group.

Uniqueness

(S)-2-(4-(1-Aminoethyl)phenyl)acetonitrile is unique due to its chiral center, which imparts specific optical activity and enantiomeric purity. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-[4-[(1S)-1-aminoethyl]phenyl]acetonitrile

InChI

InChI=1S/C10H12N2/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5,8H,6,12H2,1H3/t8-/m0/s1

InChI Key

DRZAOUJTTPRQKB-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC#N)N

Canonical SMILES

CC(C1=CC=C(C=C1)CC#N)N

Origin of Product

United States

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